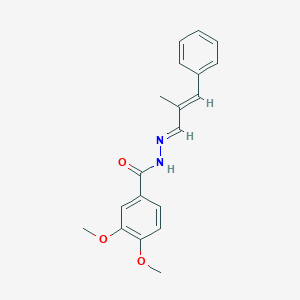
3,4-dimethoxy-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with an aldehyde or ketone. The compound’s structure includes two methoxy groups attached to a benzene ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethoxybenzohydrazide and the chosen aldehyde or ketone.
Catalyst: Acidic catalyst (e.g., HCl, acetic acid).
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Using large reactors to mix the starting materials and catalysts.
Continuous Reflux: Maintaining the reaction under reflux conditions for optimal yield.
Automated Purification: Utilizing industrial-scale recrystallization or chromatography techniques for purification.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
化学反応の分析
Types of Reactions
3,4-Dimethoxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4g/mol |
IUPAC名 |
3,4-dimethoxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14(11-15-7-5-4-6-8-15)13-20-21-19(22)16-9-10-17(23-2)18(12-16)24-3/h4-13H,1-3H3,(H,21,22)/b14-11+,20-13+ |
InChIキー |
ALVVCWPXXOKABF-NKSMKPMTSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


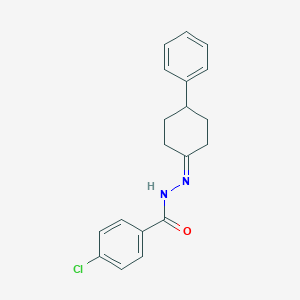
![2,4-dichloro-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B449348.png)
![4-[2-(2-furylmethylene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449352.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-cyclohexylurea](/img/structure/B449353.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide](/img/structure/B449354.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B449355.png)
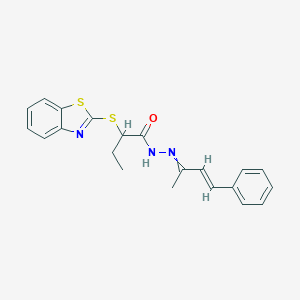
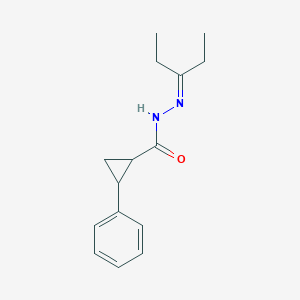
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B449360.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B449361.png)
![N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B449362.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]dodecanohydrazide](/img/structure/B449366.png)
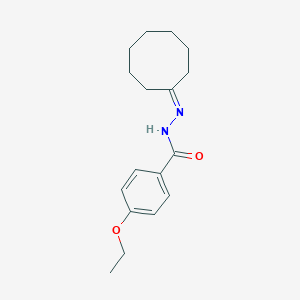
![N'-[(5-methyl-2-furyl)methylene]-2-(2-toluidino)propanohydrazide](/img/structure/B449369.png)
